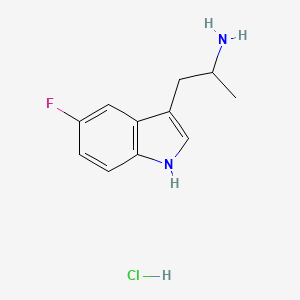

5-Fluoro-alpha-methyltryptamine hydrochloride

Übersicht

Beschreibung

5-Fluoro-α-methyltryptamine (5-Fluoro-αMT, 5F-AMT), also known as PAL-544, is a putative stimulant, entactogen, and psychedelic tryptamine derivative related to α-methyltryptamine (αMT) . It has been found to act as a well-balanced serotonin-norepinephrine-dopamine releasing agent , a 5-HT 2A receptor agonist , and a potent and specific MAO-A inhibitor .

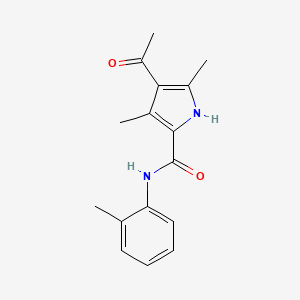

Molecular Structure Analysis

The linear formula of 5-Fluoro-α-methyltryptamine hydrochloride is C11H13N2F · HCl . The molecular weight is 228.69 . The structure includes a tryptamine backbone, with a fluorine atom attached to the 5 position of the indole ring .Physical And Chemical Properties Analysis

The storage temperature for 5-Fluoro-α-methyltryptamine hydrochloride is -20°C . The compound’s SMILES string, which represents its structural formula, is Cl.CC(N)Cc1c[nH]c2ccc(F)cc12 .Wissenschaftliche Forschungsanwendungen

Neuropharmacological Studies

Role in 5-HT Receptor-Mediated Responses : 5-Fluoro-alpha-methyltryptamine (5-FMT) has been studied for its effects on the 5-HT receptor system. It induces a head-twitch response in mice, which is a behavioral indicator of 5-HT2A receptor activation. This response is linked to the selective inhibition of monoamine oxidase A (MAO-A) activity in the brain, suggesting a role in central serotonergic neuron activity (Tadano et al., 1995).

Monoamine Oxidase Inhibition : 5-FMT exhibits significant inhibition of MAO-A, an enzyme involved in the breakdown of serotonin and other monoamines. This selective inhibition indicates potential applications in studying serotonergic systems in the brain (Kim et al., 1991).

MAO-A Selectivity Studies : Further clarification of its selective inhibitory properties on MAO-A has been provided, demonstrating a significant preference for MAO-A over MAO-B. This characteristic makes 5-FMT a valuable compound for in vivo studies related to MAO-A activity (Kinemuchi et al., 1988).

Neurochemical Effects

Effects on Serotonin Synthesis and Degradation : Alpha-methyltryptophan, a related compound, affects the synthesis and degradation of serotonin in the brain, indicating the potential of 5-FMT to influence serotonin levels. This has implications for understanding the role of serotonin in various physiological and neurological processes (Roberge et al., 1972).

Peripheral 5-HT Receptors : Studies on peripheral 5-HT receptors, which may be influenced by compounds like 5-FMT, highlight their diverse roles in neuronal activities across the mammalian peripheral nervous system. This can provide insights into the peripheral actions of serotonergic agents (Fozard, 1984).

Behavioural Effects and Serotonin Neurons : Alpha-methyltryptamine, similar to 5-FMT, influences behavioral responses in rats, suggesting roles in serotonergic and dopaminergic systems. Such findings may help understand how 5-FMT and similar compounds affect behavior and neurotransmitter systems (Marsden, 1980).

Additional Research Perspectives

Neurotransmitter Receptor Studies : The study of neurotransmitter receptors, including those affected by 5-FMT, offers insights into complex neurochemical interactions and the potential therapeutic applications of modulating these receptors (Vickers et al., 2001).

Astrocyte Research : Research on astrocytes, a type of glial cell in the brain, has shown that 5-HT2B receptors, which could be influenced by compounds like 5-FMT, play a role in calcium signaling in the brain. This contributes to our understanding of astrocyte functions and their interactions with neurotransmitters (Sanden et al., 2000).

Ocular Hypotensive Response : 5-HT receptor ligands, including 5-FMT derivatives, have been evaluated for their effects on intraocular pressure, offering potential insights into treatments for ocular conditions like glaucoma (May et al., 2003).

Analytical Characterization in Drug Research : The analytical characterization of N,N-dialkyltryptamines, including derivatives of 5-FMT, is crucial for understanding their pharmacological and toxicological properties. This information is vital for both clinical and non-clinical research on these compounds (Brandt et al., 2017).

Binding Properties at 5-HT2 Receptors : Studies on the binding properties of indolylalkylamines at 5-HT2 receptors, including those similar to 5-FMT, provide valuable data on receptor interactions, crucial for developing new therapeutic agents (Glennon et al., 1990).

Tryptamines in Psychotropic Research : Tryptamines like 5-FMT are significant in psychotropic research due to their ability to produce profound changes in perception and mood. Understanding their pharmacological and toxicological effects is essential in assessing their potential risks and therapeutic benefits (Araújo et al., 2015).

Biogenic Amines in the Lungs : Research on biogenic amines like 5-hydroxytryptamine in the lungs, which are similar in action to 5-FMT, helps in understanding pulmonary functions and potential respiratory therapeutic targets (Sadavongvivad, 1970).

Fluorescence Studies of Indoles : The fluorescence characteristics of protonated forms of serotonin and related indoles, like 5-FMT, provide insights into their chemical properties and potential applications in analytical methodologies (Chen, 1968).

Wirkmechanismus

5-Fluoro-α-methyltryptamine acts as a well-balanced serotonin-norepinephrine-dopamine releasing agent , a 5-HT 2A receptor agonist , and a potent and specific MAO-A inhibitor . This suggests that 5-fluoro-αMT could be an active psychedelic in humans, although it is not known to have been tested in humans and could be dangerous due to its strong inhibition of MAO-A .

Eigenschaften

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHBLKWBRZWGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915079 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95173-09-4 | |

| Record name | 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

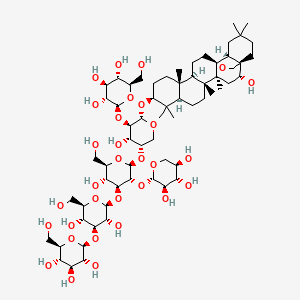

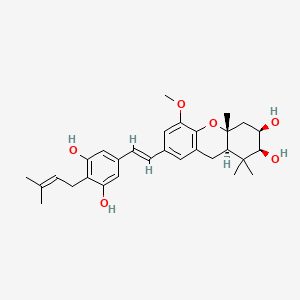

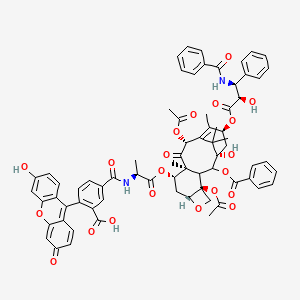

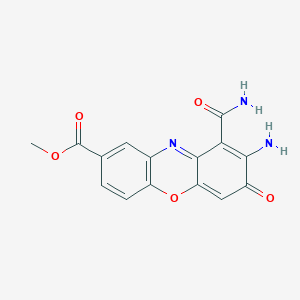

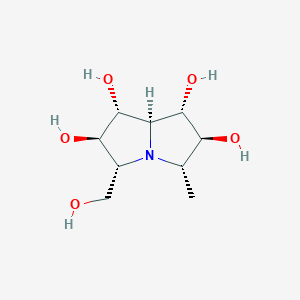

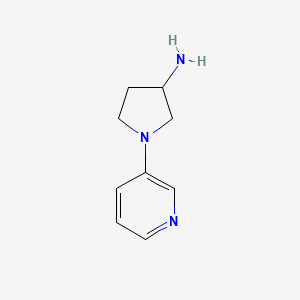

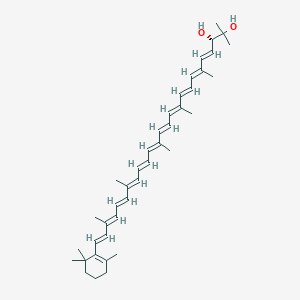

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)-1-[1-(7-methoxy-2-benzofuranyl)ethyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1256714.png)

![(2S,4R)-N-(1H-benzimidazol-2-ylmethyl)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256729.png)